

# Evaluating the cytotoxicity of unreacted monomers in PEGDA hydrogels

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## Compound of Interest

Compound Name: Ethylene glycol diacrylate

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## Unreacted Monomers in PEGDA Hydrogels: A Cytotoxicity Comparison

A critical evaluation of the cytotoxic effects of unreacted polyethylene glycol diacrylate (PEGDA) monomers in hydrogel formulations, with a comparative analysis against alternative biomaterials. This guide provides researchers, scientists, and drug development professionals with essential data and protocols for making informed decisions in biomaterial selection.

The use of hydrogels in biomedical applications, from tissue engineering to drug delivery, has expanded rapidly. Polyethylene glycol diacrylate (PEGDA) is a widely utilized biomaterial due to its tunable mechanical properties and biocompatibility. However, the presence of unreacted acrylate monomers following polymerization is a significant concern, as these residues can leach out and induce cytotoxic effects, compromising the success of therapeutic applications. This guide offers an objective comparison of the cytotoxicity associated with unreacted PEGDA monomers and presents data on less cytotoxic alternatives.

## Comparative Cytotoxicity: Performance Data

The cytotoxic potential of unreacted monomers is a critical parameter in the evaluation of biomaterials. The following tables summarize quantitative data from various studies, comparing cell viability in the presence of PEGDA hydrogels with alternative materials.

Table 1: Comparative Cell Viability in Different Hydrogel Systems

Hydrogel System	Cell Type	Duration	Key Findings	Reference
PEGDA	A549, 3T3 fibroblasts, MSCs, $\beta$ -cells	30 days	Lower cell viability compared to PEGNB over long-term culture.[1]	[1]
PEG-Norbornene (PEGNB)	A549, 3T3 fibroblasts, MSCs, $\beta$ -cells	30 days	Maintained higher cell viability than PEGDA, suggesting better cytocompatibility.[1]	[1]
PEGDA	L929 fibroblasts	24 hours	Cell viability is dependent on the molecular weight and concentration of PEGDA, with higher concentrations leading to decreased viability.[2]	[2]
PEG-Diacrylamide (PEGDAA)	NIH/3T3 fibroblasts	Not specified	Showed cytocompatibility analogous to that of PEGDA, but with significantly increased biostability.[3]	[3]
Gelatin Methacrylate	Dermal Papilla cells and	Long-term	Sustained the integrity of co-	[4]

(GelMA)

Keratinocytes

cultures and showed higher expression of morphogens compared to PEGDA.[4]

Table 2: Influence of PEGDA Concentration on Cell Viability

PEGDA Blend (3400 MW / 400 MW)	Total Polymer Concentration	Compressive Modulus (MPa)	Average Cell Viability (%)	Reference
20/80	20 wt%	0.4 ± 0.02	81 ± 2.1	[2]
20/80	25-30 wt%	~1	55 - 75	[2]
20/80	40 wt%	1.6 ± 0.2	20 ± 2.0	[2]

Note: According to ISO 10993-5, a material is generally considered non-cytotoxic if cell viability is above 70%.[5][6]

## Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is paramount. Below are detailed methodologies for three commonly employed assays.

### MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

- Hydrogel Extract Preparation:

- Incubate the hydrogel samples in a cell culture medium (e.g., DMEM) at a specific ratio (e.g., 0.2 g/mL) for 24-72 hours at 37°C.
- Collect the extract medium and filter it through a 0.22 µm syringe filter.
- Cell Seeding:
  - Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a density of  $1 \times 10^4$  cells/well and incubate for 24 hours to allow for attachment.
- Exposure to Extract:
  - Remove the culture medium and replace it with the hydrogel extract. Incubate for 24, 48, and 72 hours. Include a negative control (fresh medium) and a positive control (e.g., 10% DMSO).
- MTT Incubation:
  - Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization:
  - Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement:
  - Measure the absorbance at 490 nm using a microplate reader.
- Calculation of Cell Viability:
  - $\text{Cell Viability (\%)} = (\text{OD}_{\text{test}} / \text{OD}_{\text{control}}) \times 100$

## Lactate Dehydrogenase (LDH) Assay

This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium.

**Protocol:**

- **Sample Preparation:**
  - Prepare hydrogel extracts and expose cells as described in the MTT assay protocol.
- **Collection of Supernatant:**
  - After the incubation period, centrifuge the microplate at 400 g for 5 minutes.
  - Carefully collect 50 µL of the supernatant from each well without disturbing the cell monolayer.
- **LDH Reaction:**
  - Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each supernatant sample in a new 96-well plate.
- **Incubation:**
  - Incubate the plate in the dark at room temperature for 30 minutes.
- **Stop Reaction:**
  - Add 50 µL of the stop solution to each well.
- **Absorbance Measurement:**
  - Measure the absorbance at 490 nm.
- **Calculation of Cytotoxicity:**
  - $\text{Cytotoxicity (\%)} = \frac{(\text{OD}_{\text{test}} - \text{OD}_{\text{negative\_control}})}{(\text{OD}_{\text{positive\_control}} - \text{OD}_{\text{negative\_control}})} \times 100$

## Live/Dead Staining

This fluorescence-based assay visually distinguishes live cells from dead cells.

#### Protocol:

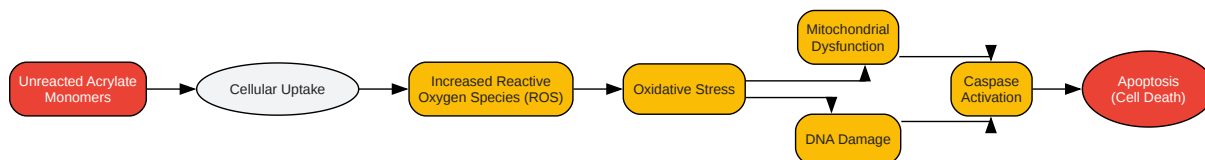
- Staining Solution Preparation:
  - Prepare a working solution of Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in PBS according to the manufacturer's protocol.
- Cell Staining:
  - Remove the culture medium from the cells cultured on or with the hydrogels.
  - Wash the cells gently with PBS.
  - Add the Live/Dead staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- Imaging:
  - Visualize the stained cells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.
- Quantification:
  - Capture images from multiple random fields and count the number of live and dead cells to determine the percentage of viable cells.

## Mechanistic Insights and Visualized Workflows

Understanding the underlying mechanisms of cytotoxicity and the experimental processes is crucial for comprehensive evaluation.

## Signaling Pathway of Acrylate-Induced Cytotoxicity

Unreacted acrylate monomers can induce cytotoxicity through various mechanisms, primarily involving the generation of reactive oxygen species (ROS) and subsequent cellular damage.

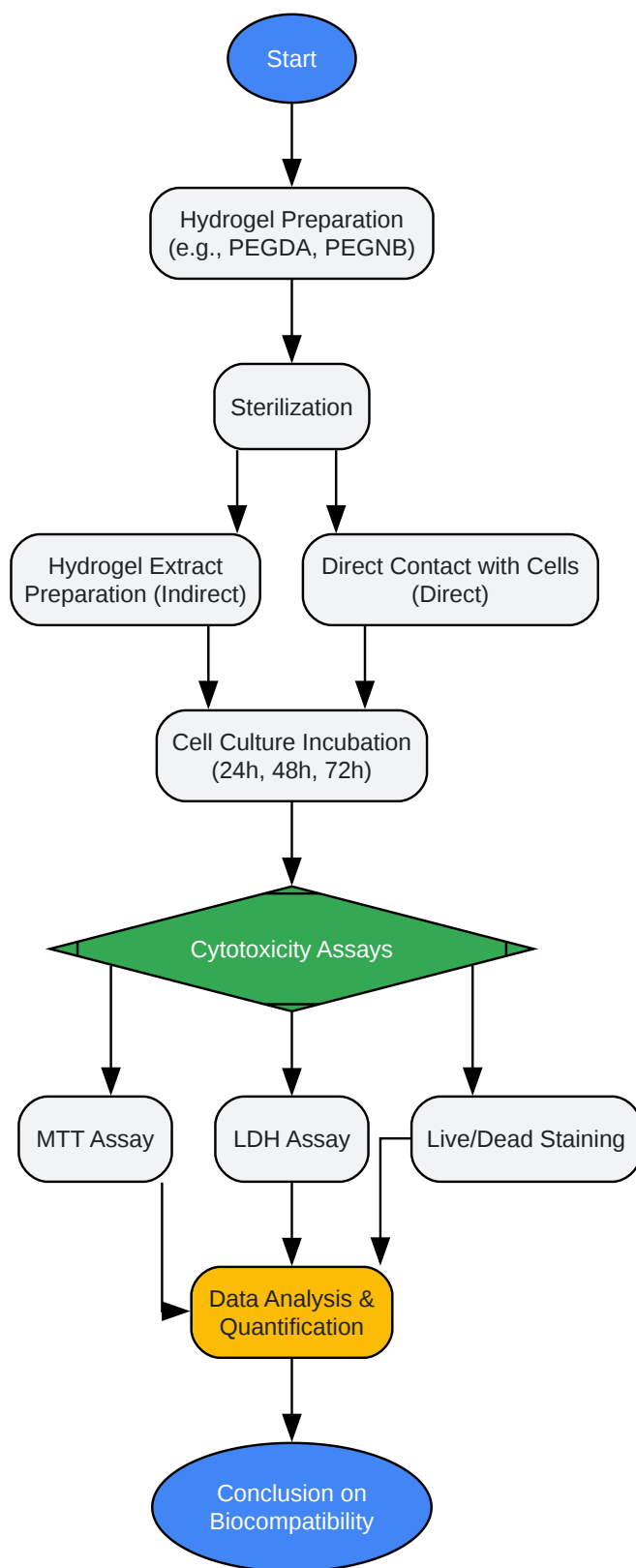


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Caption: Signaling pathway of acrylate monomer-induced cytotoxicity.

## Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the general workflow for evaluating the cytotoxicity of hydrogel-based biomaterials.



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